(4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a chlorophenoxyethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenoxyethoxy group. Common reagents used in the synthesis include phenylacetic acid derivatives, chlorophenol, and ethylene glycol. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled pH, temperature, and the presence of catalysts or solvents. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways or diseases.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound shares some structural similarities, particularly the presence of chlorine atoms and an aromatic ring.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-29-19-11-12-22(30-13-14-31-23-10-6-5-9-20(23)26)18(15-19)16-21-25(28)32-24(27-21)17-7-3-2-4-8-17/h2-12,15-16H,13-14H2,1H3/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBKHFHVYXWDRD-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=CC=C2Cl)C=C3C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=CC=C2Cl)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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